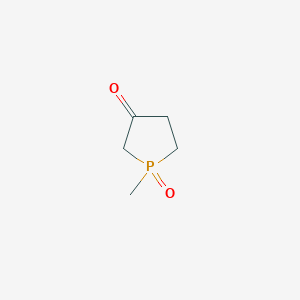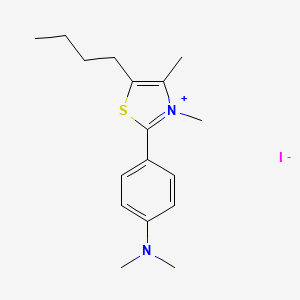
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide is a synthetic organic compound that belongs to the class of thiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide typically involves the following steps:
Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation: The resulting thiazole intermediate is then alkylated with butyl and dimethyl groups.
Quaternization: The final step involves the quaternization of the thiazole nitrogen with N,N-dimethylaniline in the presence of an iodide source.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.
Reduction: Reduction reactions may target the thiazolium ring or the aromatic system.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazolium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and interactions.
Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aromatic system can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(3,4-dimethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-3,4-dimethyl-1,3-thiazol-2-yl)-N,N-diethylamine;iodide
Uniqueness
The unique combination of the butyl, dimethyl, and thiazolium groups in 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
特性
CAS番号 |
17790-35-1 |
|---|---|
分子式 |
C17H25IN2S |
分子量 |
416.4 g/mol |
IUPAC名 |
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-7-8-16-13(2)19(5)17(20-16)14-9-11-15(12-10-14)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
KLOMPMINAOBYFG-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


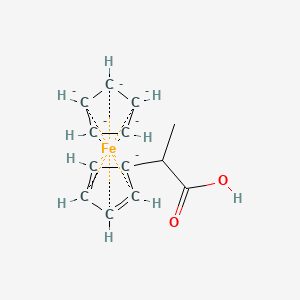

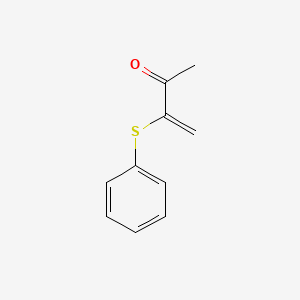



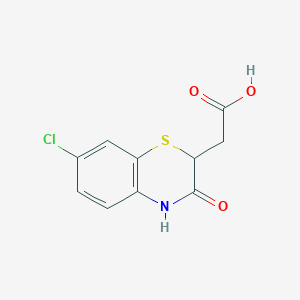
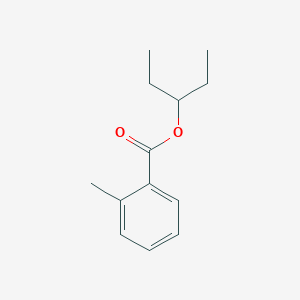

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
